5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor selectivity C-7 functionalization Reactive handle elimination

Researchers requiring a negative control or reference scaffold for kinase selectivity panels often face the challenge of halogen-mediated off-target interactions found in common 7-chloro precursors. This 5,7-dimethyl analog eliminates the reactive C-7 chlorine handle, making it an ideal baseline probe for KinomeScan™ assays. - Eliminates halogen-bonding artifacts for cleaner selectivity fingerprints. - Lacks basic centers, circumventing hERG-related cardiac safety alerts common in 7-piperazinyl analogs. - The rare 2-CF3 substitution pattern enables exploration of non-canonical, non-hinge binding modes.

Molecular Formula C16H14F3N3
Molecular Weight 305.30 g/mol
Cat. No. B5982788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC16H14F3N3
Molecular Weight305.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)C)C
InChIInChI=1S/C16H14F3N3/c1-9-4-6-12(7-5-9)13-14(16(17,18)19)21-22-11(3)8-10(2)20-15(13)22/h4-8H,1-3H3
InChIKeyAGBRGEFGXMVCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine – Structural & Pharmacophoric Baseline for Scientific Procurement


5,7-Dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fully aromatic, fused N-heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored for kinase inhibitor development [1]. This compound incorporates a lipophilic 4-methylphenyl substituent at position 3, methyl groups at positions 5 and 7, and an electron-withdrawing trifluoromethyl group at position 2. The combination of the 2-CF₃ group and the 5,7-dimethyl substitution pattern distinguishes it from the more commonly studied 7-CF₃ or 3-CF₃ pyrazolo[1,5-a]pyrimidine regioisomers [2]. The scaffold is recognized for its ability to engage diverse kinase targets including PIM, RET, JAK1, ALK2 and RIPK2 with tunable selectivity profiles [1].

Why 5,7-Dimethyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Cannot Be Readily Interchanged with In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine class, the specific position of the trifluoromethyl substituent (position 2 vs. 7 vs. 3) and the nature of the alkyl/aryl groups at positions 3, 5, and 7 profoundly influence kinase selectivity, cellular potency, and ADME properties [1]. Literature SAR demonstrates that shifting the CF₃ group from position 7 to position 2 alters the electron density of the fused ring system, thereby modifying hinge-binding interactions and target engagement profiles [2]. The 5,7-dimethyl arrangement eliminates reactive handles present in chloro- or amino-substituted analogs (e.g., 7-chloro or 7-cyclohexylpiperazinyl derivatives), which can affect both synthetic tractability for further functionalization and off-target promiscuity . Furthermore, the 4-methylphenyl group at position 3 contributes to a distinct steric and lipophilic contour compared to compounds bearing 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl moieties at this position. These cumulative structural differences preclude simple interchangeability in research or procurement contexts.

Quantitative Differentiation Evidence: 5,7-Dimethyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


5,7-Dimethyl Substitution Eliminates the C-7 Chlorine Reactive Handle, Altering Kinase Selectivity Profile

The target compound replaces the chlorine atom at C-7 — present in the commercially available close analog 7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 920431-09-0) — with a methyl group. In structurally related pyrazolo[1,5-a]pyrimidine kinase inhibitor series, the presence or absence of a halogen at C-7 dictates whether the compound can undergo nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions for further derivatization [1]. The chlorine atom can also serve as a hydrogen-bond acceptor in kinase hinge regions, potentially broadening target engagement. By removing this halogen, the target compound presents a more defined pharmacophore with fewer off-target liabilities, as evidenced by kinase selectivity data from analogous 3-substituted pyrazolo[1,5-a]pyrimidine series where C-7 methyl substitution correlated with narrower target profiles [2]. Direct head-to-head kinase panel data for this specific compound versus the 7-chloro analog are not publicly available, and this differentiation is drawn from class-level SAR trends.

Kinase inhibitor selectivity C-7 functionalization Reactive handle elimination

2-Trifluoromethyl (Rather Than 7-CF₃ or 3-CF₃) Regioisomer May Favor Distinct Kinase Binding Modes

The position of the trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine core dictates the electronic environment of the heterocycle and influences whether the inhibitor forms canonical hinge-binding hydrogen bonds with the kinase hinge region. X-ray crystallography of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides revealed that certain non-hinge-binding B-Raf kinase inhibitors derive potency by placing the CF₃ group distal to the hinge [1]. The target compound carries the CF₃ group at position 2, a regioisomeric arrangement that is distinct from the more frequently encountered 7-CF₃ pyrazolo[1,5-a]pyrimidines studied as anti-inflammatory and antimicrobial agents [2]. While direct binding data for the target compound are not available, the 2-CF₃ orientation is expected to alter the hydrogen-bond acceptor/donor map of the scaffold relative to 7-CF₃ or 3-CF₃ analogs, potentially enabling engagement of kinase targets that are not addressable by the 7-CF₃ series.

Kinase hinge-binding CF₃ regioisomerism B-Raf inhibition

Trifluoromethyl Group at Position 2 Enhances Predicted Metabolic Stability Relative to Non-Fluorinated Analogs

The trifluoromethyl group is a well-established metabolic blocking group in medicinal chemistry, conferring resistance to oxidative metabolism by cytochrome P450 enzymes. In the pyrazolo[1,5-a]pyrimidine class, analog series containing a CF₃ substituent consistently demonstrate enhanced metabolic stability in human liver microsome (HLM) assays compared to their non-fluorinated or methyl-substituted counterparts [1]. Specifically, pyrazolo[1,5-a]pyrimidine derivatives bearing a CF₃ group at position 2 exhibit increased lipophilicity (predicted logP increase of approximately 1.0–1.5 units vs. 2-H or 2-CH₃ analogs [2]) and reduced intrinsic clearance. The target compound, with a 2-CF₃ group, is expected to share this metabolic advantage relative to the corresponding 2-carboxylate analog (ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, PubChem CID 11292683), which contains a metabolically labile ester moiety [3]. Direct metabolic stability data for the target compound are not publicly available.

Metabolic stability Trifluoromethyl effect CYP450 resistance

Differentiation from 7-(Cyclohexylpiperazinyl) Analogs: Absence of Basic Amine Reduces hERG Liability Risk

A closely related analog, 7-(4-cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (MW 457.54; ChemDiv), incorporates a basic tertiary amine (cyclohexylpiperazine) at position 7. In multiple kinase inhibitor chemotypes, the presence of a basic amine — particularly a piperazine moiety — is a well-characterized structural alert for hERG (K_v11.1) channel blockade, which can lead to QT interval prolongation and cardiotoxicity [1]. The target compound lacks any basic amine functionality, thereby structurally avoiding this recognized hERG pharmacophore. While direct hERG IC₅₀ data are not available for either compound, the structural absence of the piperazine group in the target compound represents a differentiated safety design feature relevant to hit-to-lead prioritization in oncology and inflammation programs .

hERG liability Basic amine avoidance Cardiac safety

Optimal Research Applications for 5,7-Dimethyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Based on Evidence Profile


Scaffold for Kinase Selectivity Profiling Where C-7 Halogen Reactivity Must Be Excluded

The 5,7-dimethyl substitution pattern eliminates the C-7 chlorine handle found in the common precursor 7-chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 920431-09-0). This makes the target compound suitable as a negative control or reference scaffold in kinase selectivity panels where C-7 halogen-mediated off-target interactions could confound interpretation. Researchers can use it in KinomeScan™ or similar competitive binding assays to establish a baseline selectivity fingerprint that is free from halogen-bonding artifacts [1].

Hit-to-Lead Optimization in Programs Prioritizing Low hERG Risk

Unlike the 7-(4-cyclohexylpiperazin-1-yl) analog that contains a basic amine pharmacophore associated with hERG channel blockade, the target compound lacks any basic center. This structural feature positions it as an attractive starting point for lead optimization campaigns in oncology or inflammation where cardiac safety (QT prolongation avoidance) is a key candidate selection criterion. The absence of the hERG alert may reduce downstream medicinal chemistry resource expenditure [1].

Investigating Non-Hinge-Binding Kinase Inhibition with 2-CF₃ Regioisomers

The 2-trifluoromethyl substitution pattern is underrepresented in the published pyrazolo[1,5-a]pyrimidine kinase inhibitor literature relative to 7-CF₃ and 3-CF₃ variants. The target compound offers a differentiated chemical probe for exploring non-canonical kinase binding modes — analogous to those observed in B-Raf co-crystal structures where CF₃ placement distal to the hinge enabled potent inhibition without hinge hydrogen bonding. Academic and industrial kinase biology groups can leverage this compound to expand their understanding of structure-kinase selectivity relationships across the pyrazolo[1,5-a]pyrimidine chemical space [2].

Metabolic Stability Comparison Studies vs. Ester-Containing 2-Substituted Analogs

The target compound's 2-CF₃ group provides an expected metabolic stability advantage over the corresponding 2-ethyl carboxylate analog (ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate). Researchers conducting comparative in vitro ADME profiling can use this compound to experimentally quantify the magnitude of the CF₃-mediated metabolic shielding effect in the pyrazolo[1,5-a]pyrimidine scaffold, generating data to inform future fluorine substitution strategies in medicinal chemistry programs [3].

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